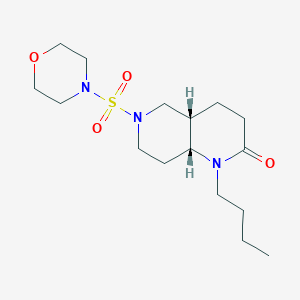
1-(1-adamantyl)-4-(2-chloro-5-nitrobenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-4-(2-chloro-5-nitrobenzoyl)piperazine, commonly known as ACNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ACNP is a piperazine derivative that is structurally related to other psychoactive compounds, such as amphetamines and cocaine. The purpose of
Scientific Research Applications
ACNP has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ACNP has been shown to modulate the activity of dopamine and norepinephrine transporters, which are involved in the regulation of mood and behavior. In pharmacology, ACNP has been studied for its potential as a drug candidate for the treatment of various neurological disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In medicinal chemistry, ACNP has been used as a starting point for the development of new psychoactive compounds with improved pharmacological properties.
Mechanism of Action
The mechanism of action of ACNP involves the inhibition of dopamine and norepinephrine transporters, which results in an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of ACNP, such as improved mood, increased alertness, and enhanced cognitive performance.
Biochemical and Physiological Effects:
ACNP has been shown to have a number of biochemical and physiological effects, including increased dopamine and norepinephrine levels in the brain, improved mood, increased alertness, and enhanced cognitive performance. However, the exact nature and extent of these effects are still under investigation.
Advantages and Limitations for Lab Experiments
ACNP has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and the need for specialized equipment and expertise for its synthesis and handling are some of the limitations that need to be considered.
Future Directions
There are several future directions for research on ACNP, including the development of new derivatives with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the use of ACNP as a tool for studying the role of dopamine and norepinephrine transporters in the brain and their involvement in various neuropsychiatric disorders is an area of ongoing research.
Synthesis Methods
The synthesis of ACNP involves the reaction of 1-adamantylamine with 2-chloro-5-nitrobenzoyl chloride in the presence of a base. The resulting compound is then converted to the piperazine derivative through a reaction with piperazine.
properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2-chloro-5-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c22-19-2-1-17(25(27)28)10-18(19)20(26)23-3-5-24(6-4-23)21-11-14-7-15(12-21)9-16(8-14)13-21/h1-2,10,14-16H,3-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXZSDMOMRXCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5418171.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)

![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]propanoate](/img/structure/B5418194.png)
![5-allyl-3-(propylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5418202.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5418204.png)
![3-fluoro-N-{3-[N-(3-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5418224.png)


![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5418241.png)